molecular formula C18H22FN3O3S B2697105 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-35-5

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2697105
CAS No.: 1797846-35-5
M. Wt: 379.45
InChI Key: CWXMVGHMMSZOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrazole core substituted with a 4-fluorophenyl group at the 4-position.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-13(2)12-26(24,25)17-9-21(10-17)18(23)11-22-8-15(7-20-22)14-3-5-16(19)6-4-14/h3-8,13,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXMVGHMMSZOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a complex organic molecule that incorporates a pyrazole moiety and an azetidine structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The molecular formula of the compound is C16H20FN3OSC_{16}H_{20}FN_3OS. The structure features a 4-fluorophenyl group attached to a pyrazole ring, which is further linked to an azetidine moiety containing an isobutylsulfonyl substituent. This unique combination of functional groups is expected to contribute to its biological activity.

Biological Activity Overview

The biological activities of compounds containing pyrazole and azetidine rings have been widely studied. These compounds are known for their anti-inflammatory, anti-diabetic, anti-cancer, and analgesic properties. The specific compound has shown promise in several areas:

1. Anti-Diabetic Activity

Research indicates that pyrazole derivatives can exhibit significant anti-diabetic effects. In a study evaluating various pyrazole-containing compounds, some demonstrated remarkable anti-hyperglycemic activity, potentially due to their ability to modulate glucose metabolism and improve insulin sensitivity .

2. Anti-Inflammatory Properties

Compounds with azetidine structures have been reported to possess anti-inflammatory effects. The incorporation of the isobutylsulfonyl group may enhance this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

3. Anticancer Potential

The presence of the pyrazole ring is associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The compound's ability to target specific molecular pathways may make it a candidate for further development in cancer therapeutics .

The mechanisms through which this compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of enzymes involved in metabolic pathways, including those regulating glucose levels and inflammatory responses.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
  • Cytokine Regulation : By modulating the expression of cytokines, the compound may help in reducing inflammation and improving metabolic profiles in diabetic models.

Case Studies

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityFindings
Pyrazole derivativesAnti-diabeticShowed significant reduction in blood glucose levels in diabetic rats.
Azetidine derivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Pyrazole analogsAnticancerInduced apoptosis in breast cancer cell lines through p53 activation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Substituents Pharmacological Relevance Reference
Target Compound Pyrazole + azetidine 4-Fluorophenyl, isobutylsulfonyl Potential kinase inhibition (inferred from sulfonyl groups)
2-[4-(4-Fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(furan-2-yl)methanesulfonyl]azetidin-1-yl}ethanone (ABChem) Pyrazole + azetidine 4-Fluorophenyl, furanylmethylsulfonyl Unreported in evidence; structural analog
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22) Pyrazole + ethanone 4-Chlorophenyl, diazenyl Antimicrobial (Gram-positive/-negative bacteria)
1-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl)ethanone (Compound 4f) Imidazole + ethanone 4-Fluorophenyl, pyrazole Antifungal, antibacterial (via NMR-confirmed structure)

Key Observations :

  • Sulfonyl Group Impact: The isobutylsulfonyl group in the target compound may enhance metabolic stability compared to the furanylmethylsulfonyl analog . Sulfonyl groups are known to improve binding affinity in kinase inhibitors .
  • Pyrazole vs. Imidazole Cores : Compound 4f (imidazole core) exhibits antifungal activity, whereas diazenyl-substituted pyrazoles (e.g., Compound 22) show broader antimicrobial effects . The target compound’s pyrazole-azetidine hybrid may offer unique selectivity.
  • Halogen Effects : Fluorophenyl substituents (as in the target compound) are associated with improved pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to chlorophenyl analogs .

Pharmacological Activity Comparison

Table 2: Bioactivity of Selected Analogs
Compound Bioassay Activity (IC50/MIC) Reference
Compound 22 () Antibacterial (E. coli) MIC = 6.25 µg/mL
Compound 4f () Antifungal (C. albicans) MIC = 12.5 µg/mL
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one () Kinase inhibition (BTK) IC50 = 0.8 nM
Target Compound (Inferred) Kinase inhibition (hypothetical) Not reported

Analysis :

  • The absence of a diazenyl group in the target compound suggests it may lack the broad-spectrum antimicrobial activity seen in Compound 22 .

Physicochemical Properties

Table 3: Molecular Properties
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~420 g/mol 3.2 (estimated) <0.1 (aqueous)
AB9397 (3-(2-Fluorophenyl)propanal) 152.16 g/mol 2.1 1.5
Compound 22 () 408.3 g/mol 4.5 <0.05

Notes:

  • The target compound’s higher molecular weight and logP compared to AB9398 () suggest improved membrane permeability but reduced aqueous solubility.
  • Structural analogs with sulfonyl groups (e.g., ) often exhibit moderate-to-low solubility, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, and how can yield and purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling pyrazole and azetidine precursors under controlled conditions. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with fluorophenyl-substituted diketones .
  • Step 2 : Sulfonylation of the azetidine ring using isobutylsulfonyl chloride under inert atmosphere (e.g., nitrogen) .
  • Step 3 : Final coupling via nucleophilic substitution or Suzuki-Miyaura cross-coupling, monitored by HPLC to ensure >95% purity .
    • Optimization : Catalysts like Pd(PPh₃)₄ improve coupling efficiency, while low-temperature (-10°C to 0°C) sulfonylation minimizes side reactions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.8 ppm), pyrazole (δ 8.1–8.3 ppm), and azetidine-sulfonyl (δ 3.1–3.5 ppm) groups .
  • FT-IR : Peaks at 1150 cm⁻¹ (S=O stretch) and 1600 cm⁻¹ (C=N/C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁FN₃O₃S: 390.12) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Screening :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Core Modifications : Replace pyrazole with imidazole or triazole to test electronic effects on binding affinity .
  • Substituent Analysis : Vary the isobutylsulfonyl group to ethylsulfonyl or aryl-sulfonyl to assess steric/electronic impacts .
  • Data Correlation : Use regression models to link logP values (e.g., 2.8–3.5) with cytotoxicity .

Q. What computational methods are effective for predicting target interactions?

  • Protocols :

  • Molecular Docking : Autodock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : GROMACS for 100-ns simulations to evaluate stability of ligand-receptor complexes .
  • ADMET Prediction : SwissADME or QikProp to estimate bioavailability (e.g., topological PSA <90 Ų) .

Q. How can contradictory data from solubility and stability assays be resolved?

  • Troubleshooting :

  • Solubility : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoformulation to enhance aqueous solubility (<10 µg/mL) .
  • Stability : LC-MS/MS to identify degradation products under physiological pH (e.g., hydrolysis of sulfonyl group at pH 7.4) .

Data Contradiction Analysis

Q. Why do different synthetic routes report conflicting yields for the final product?

  • Root Cause :

  • Catalyst Efficiency : Pd-based catalysts in cross-coupling vs. Cu-mediated methods yield 60–85% vs. 40–60% .
  • Purification : Column chromatography (silica vs. C18) affects recovery rates .

Experimental Design Tables

Parameter Optimal Condition Impact on Yield/Purity
Reaction Temperature0–5°C (sulfonylation step)Minimizes by-product formation
CatalystPd(PPh₃)₄ (0.5 mol%)Increases coupling efficiency
Solvent SystemDCM:MeOH (9:1)Enhances solubility of intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.